Ethyl 3-(3-chloro-5-iodophenyl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(3-chloro-5-iodophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro and iodo substituent on the phenyl ring, which is attached to an oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-chloro-5-iodophenyl)-3-oxopropanoate typically involves the esterification of 3-(3-chloro-5-iodophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-chloro-5-iodophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the oxopropanoate moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Products with different substituents replacing the chloro or iodo groups.
Reduction: Ethyl 3-(3-chloro-5-iodophenyl)-3-hydroxypropanoate.
Oxidation: 3-(3-chloro-5-iodophenyl)-3-oxopropanoic acid.
Scientific Research Applications
Ethyl 3-(3-chloro-5-iodophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-chloro-5-iodophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by inhibiting or modulating the activity of certain enzymes or receptors. The presence of the chloro and iodo groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethyl 3-(3-chloro-5-iodophenyl)-3-oxopropanoate can be compared with other similar compounds such as:
- Ethyl 3-(3-chloro-5-bromophenyl)-3-oxopropanoate
- Ethyl 3-(3-chloro-5-fluorophenyl)-3-oxopropanoate
- Ethyl 3-(3-chloro-5-methylphenyl)-3-oxopropanoate
Uniqueness
The unique combination of chloro and iodo substituents on the phenyl ring of this compound imparts distinct chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 3-(3-chloro-5-iodophenyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClIO3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYHOCYQMLBKGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC(=C1)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClIO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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